![molecular formula C8H5BrN2O2 B183439 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 354548-73-5](/img/structure/B183439.png)

3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

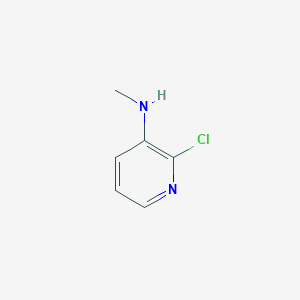

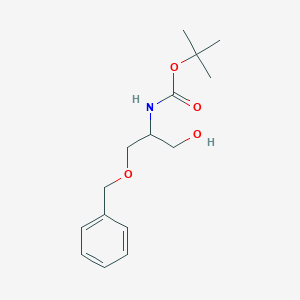

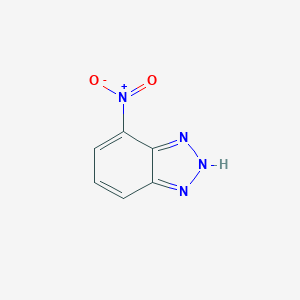

“3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C8H5BrN2O2 . It is a solid substance .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a subject of recent research. A highly efficient co-electrolysis of 3-bromoimidazo[1,2-a]pyridines has been developed in a simple undivided cell without any external oxidant . This protocol proceeds smoothly to provide the products with a broad substrate scope through a domino condensation/bromination sequence .

Molecular Structure Analysis

The molecular structure of “3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid” can be represented by the InChI code: InChI=1S/C8H5BrN2O2/c9-7-6 (8 (12)13)10-5-3-1-2-4-11 (5)7/h1-4H, (H,12,13) . The Canonical SMILES string representation is C1=CC2=NC (=C (N2C=C1)Br)C (=O)O .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid” include a molecular weight of 241.04 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 1 . Its Exact Mass and Monoisotopic Mass are 239.95344 g/mol . The Topological Polar Surface Area is 54.6 Ų .

科学的研究の応用

Synthesis and Pharmaceutical Application

3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid and its derivatives are pivotal in synthesizing various compounds with significant pharmacological activities. For instance, the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids has been achieved, which were then evaluated for their anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982). Additionally, the borylation reaction of 6-bromoimidazo[1,2-a]pyridine-2-carboxylate has been studied, contributing to the development of potential anti-cancer and anti-TB agents (Sanghavi et al., 2022).

Advances in Chemical Synthesis

In the field of chemical synthesis, 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid plays a role in innovative synthesis methods. The ionic liquid 1-butyl-3-methylimidazolium bromide has been used to promote the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines (Shaabani et al., 2006). Furthermore, microwave-assisted one-pot synthesis methods have been developed for substituted 3-bromoimidazo[1,2-a]pyridines, offering an efficient approach with good yields (Patil et al., 2014).

Combinatorial Chemistry and Drug Design

In combinatorial chemistry and drug design, the compound is utilized in the synthesis of new materials with potential medicinal and biological significance. An efficient three-component condensation reaction has been employed to synthesize 3-(cyclohexylamino)-2-arylimidazo[1,2-a]pyridine-8-carboxylic acids (Marandi, 2018).

Other Applications

The compound has also been explored in other diverse research areas. For example, the continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines and bromopyruvic acid represents a significant advance, facilitating the multistep synthesis of imidazo[1,2-a]pyridine-2-carboxamides (Herath et al., 2010).

Safety and Hazards

Safety data for “3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid” suggests that personal protective equipment/face protection should be worn when handling this chemical . It should be ensured that there is adequate ventilation. Contact with eyes, skin, or clothing should be avoided. Ingestion and inhalation should also be avoided .

作用機序

Target of Action

Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been noted for their significant biological and therapeutic value .

Mode of Action

A plausible mechanism for its synthesis has been proposed . The reaction proceeds via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford a pyridinium salt, which undergoes a facile closure to provide the shared intermediate .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been synthesized from α-bromoketones and 2-aminopyridines under different reaction conditions .

Result of Action

It’s worth noting that similar compounds have shown inhibitory effects on certain biological processes .

Action Environment

It’s known that the synthesis of similar compounds can be influenced by the reaction conditions .

特性

IUPAC Name |

3-bromoimidazo[1,2-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-6(8(12)13)10-5-3-1-2-4-11(5)7/h1-4H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBDEEITGHGHKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(N2C=C1)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583331 |

Source

|

| Record name | 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

354548-73-5 |

Source

|

| Record name | 3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Azabicyclo[2.2.2]octane-3-carbonitrile](/img/structure/B183365.png)

![Octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B183374.png)